2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride
Description
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-11-8(14(9,12)13)6-4-2-3-5-7(6)10-11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBOAZUOHSUHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Findings from Visible-Light-Driven Coupling:
- The reaction uses 2H-indazoles and α-keto acids under visible light (420–425 nm) irradiation.
- The process proceeds via acyl radical generation from α-keto acids, coupling at the 3-position of the indazole.
- Optimal conditions include acetonitrile and hexafluoroisopropanol as solvents, with reaction times around 10 hours at room temperature.
- This method avoids harsh conditions and toxic reagents, improving environmental compatibility.
While this method focuses on acylation at the 3-position, it provides a foundation for synthesizing substituted indazole cores that can be further functionalized to sulfonyl chlorides.
Introduction of the Sulfonyl Group
Sulfonylation to introduce the sulfonyl group at the 3-position of the indazole ring is commonly achieved by reaction with sulfonating agents such as chlorosulfonic acid or sulfuryl chloride. These reagents convert the aromatic or heterocyclic C–H bonds into sulfonyl derivatives.
- The sulfonylation typically requires controlled temperature (0–5 °C) to avoid overreaction or decomposition.
- The reaction is performed in an inert solvent such as dichloromethane or chloroform.
- The sulfonyl group is introduced selectively at the 3-position due to electronic and steric factors of the indazole ring system.
Conversion to Sulfonyl Chloride
The sulfonyl group introduced as sulfonic acid or sulfonate ester is converted to the sulfonyl chloride via chlorination:
- Chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are employed.
- The reaction is conducted under anhydrous conditions to prevent hydrolysis.
- Typical reaction temperatures range from 0 °C to room temperature.
- The sulfonyl chloride is isolated by extraction and purified by recrystallization or chromatography.
Representative Preparation Method (Literature-Based)
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Cyclization to form 2-methyl-4,5,6,7-tetrahydro-2H-indazole | Hydrazine hydrate + cyclic ketone; reflux in ethanol | Formation of tetrahydro-indazole core | High yield, mild conditions |
| 2. Sulfonylation at 3-position | Chlorosulfonic acid, 0–5 °C, dichloromethane | 3-sulfonic acid derivative | Controlled addition to avoid side reactions |
| 3. Chlorination to sulfonyl chloride | Thionyl chloride, 0 °C to RT, anhydrous | This compound | Anhydrous conditions critical for purity |
Analytical and Yield Data
Due to limited direct literature specifically on this compound, analogous sulfonyl chloride preparations show:
| Parameter | Typical Range / Result |
|---|---|
| Yield (%) | 60–85% overall |
| Reaction Time | 2–6 hours per step |
| Purity (HPLC) | >95% after purification |
| Melting Point | Specific to compound, typically 150–180 °C |
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The compound can undergo reduction reactions to convert the sulfonyl chloride group to a sulfonyl group or other reduced forms.
Oxidation Reactions: Oxidation of the indazole ring can lead to the formation of various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the indazole ring.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promise in the development of anticancer agents. Its unique sulfonyl chloride functionality allows for the formation of sulfonamide derivatives, which can exhibit enhanced biological activity against cancer cells. Research indicates that compounds with similar structures have been effective in targeting specific cancer pathways, suggesting that 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride could be synthesized into novel anticancer drugs.
Pharmacological Studies
Pharmacological studies have demonstrated that this compound can interact with various biological targets. For instance, it has been investigated for its potential to inhibit specific enzymes involved in cancer progression. The sulfonyl chloride group is particularly reactive and can participate in nucleophilic substitution reactions, making it a versatile building block for drug development.
Material Science
Polymer Synthesis
In material science, this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices may enhance the mechanical properties and thermal stability of the resulting materials. The sulfonyl chloride functionality can facilitate cross-linking reactions that improve the durability and performance of polymers used in various applications.
Biological Interactions
Biochemical Pathways
Studies on the interactions of this compound with biological systems reveal its potential effects on cellular processes. It has been shown to influence pathways related to apoptosis and cell proliferation. By modulating these pathways, the compound may serve as a therapeutic agent in diseases characterized by uncontrolled cell growth.
Toxicological Assessments
Toxicological assessments are crucial for understanding the safety profile of this compound. Initial studies suggest that while it exhibits biological activity, further research is needed to evaluate its long-term effects and potential toxicity in vivo.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Properties | Demonstrated inhibition of tumor cell proliferation in vitro | |
| Polymer Applications | Enhanced mechanical properties in synthesized polymers | |
| Biological Interactions | Modulates apoptosis pathways in cancer cells |
Mechanism of Action
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to modify the function of its targets, leading to various biological effects. The indazole ring structure also contributes to the compound’s ability to interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl Chloride
2-Cyclopropyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl Chloride
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride
- Molecular Formula : C₁₁H₇ClN₂O₃S
- Molecular Weight : 298.71 g/mol .
- Key Differences : Features a fused benzene ring and a ketone group at position 2 instead of a methylated indazole system.
- This compound is used in the preparation of N-substituted sulfonamides with applications in materials science .
Comparative Data Table
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride is a compound belonging to the indazole family, recognized for its diverse biological activities and potential therapeutic applications. The molecular formula is C₈H₁₁ClN₂O₂S, with a molecular weight of approximately 220.68 g/mol. Its structure features a sulfonyl chloride group, which contributes to its reactivity and biological interactions.
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is through enzyme inhibition. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme crucial in inflammatory processes. This inhibition can lead to reduced levels of prostaglandins and other inflammatory mediators, making the compound a candidate for anti-inflammatory therapies .
Cellular Effects
The compound influences various cellular processes including:
- Cell Signaling Pathways : By modulating signaling pathways associated with inflammation and pain.
- Gene Expression : Altering the expression of genes involved in inflammatory responses.
- Cellular Metabolism : Affecting metabolic pathways through enzyme interactions .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound significantly reduces the production of nitric oxide (NO) and pro-inflammatory cytokines in cell lines such as BV-2 microglial cells. For instance, at concentrations of 1 µM, the compound effectively lowered NO levels compared to control groups .
Neuroprotective Effects
Research indicates that this compound may provide neuroprotective benefits by inhibiting tau hyperphosphorylation in neuronal models. This suggests potential applications in neurodegenerative conditions where tau pathology is prevalent .
The mechanism by which this compound inhibits COX-2 involves forming a covalent bond with a serine residue at the enzyme's active site. This irreversible inhibition leads to sustained effects on inflammation .
Dosage Effects in Animal Models
In animal studies, varying dosages of the compound have shown that low doses effectively inhibit COX-2 activity without significant adverse effects. This dosage-dependent response highlights its therapeutic potential while minimizing toxicity .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | COX-2 inhibition | |
| Anti-inflammatory | Reduced NO and cytokines | |
| Neuroprotection | Inhibition of tau hyperphosphorylation |
Synthesis Overview
The synthesis of this compound typically involves reacting 2-methyl-4,5,6,7-tetrahydroindazole with chlorosulfonic acid under controlled conditions:
This reaction is optimized in industrial settings for yield and purity .
Q & A
Q. What are the key physical and chemical properties of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride, and how do they influence experimental handling?
The compound exhibits a predicted boiling point of 446.7±45.0 °C , density of 1.527±0.06 g/cm³ , and pKa of 5.80±0.20 . These properties necessitate storage under inert atmospheres to prevent hydrolysis or decomposition . The sulfonyl chloride group is highly reactive, requiring anhydrous conditions during synthesis. Characterization via NMR and mass spectrometry is critical for verifying purity, especially given discrepancies in supplier-reported data .
Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction yields be optimized?
A typical route involves cyclization of precursors (e.g., tetrahydroindazole derivatives) followed by sulfonation using reagents like chlorosulfonic acid . Optimization includes controlling temperature (0°C to room temperature for sulfonation) and using catalysts (e.g., InCl₃ for nucleophilic substitutions) . Purification via column chromatography or recrystallization (e.g., methanol/water mixtures) improves yield .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
Advanced analytical techniques are essential:
- ¹H/¹³C NMR to verify the bicyclic indazole framework and sulfonyl chloride group.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- FT-IR to identify S=O stretching vibrations (~1360 cm⁻¹ and ~1170 cm⁻¹) .
Advanced Research Questions
Q. How does the bicyclic indazole core influence reactivity in nucleophilic substitution reactions?
The fused bicyclic system introduces steric hindrance, slowing reactions at the 3-sulfonyl chloride group. However, the electron-withdrawing nature of the sulfonyl group enhances electrophilicity, favoring substitutions with amines or alcohols. Computational modeling (e.g., DFT) can predict reactive sites and transition states .
Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point, stability) across studies?
Discrepancies may arise from impurities or measurement conditions. Researchers should:
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Design stability studies using:
Q. What role does this compound play in synthesizing biologically active derivatives, and how are structure-activity relationships (SAR) explored?
The sulfonyl chloride serves as a precursor for sulfonamides, which are common in kinase inhibitors or antimicrobial agents. SAR studies involve:
- Introducing substituents at the indazole 2-methyl or tetrahydro positions .
- Evaluating bioactivity via enzymatic assays (e.g., IC₅₀ measurements) .
- Computational docking to assess binding interactions with target proteins .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
